molecular formula C49H98N4O22 B13719471 N-(Azido-PEG10)-N-PEG10-t-butyl ester

N-(Azido-PEG10)-N-PEG10-t-butyl ester

Cat. No.: B13719471
M. Wt: 1095.3 g/mol
InChI Key: PGNBLTSHWDBSEU-UHFFFAOYSA-N
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Description

N-(Azido-PEG10)-N-PEG10-t-butyl ester (Catalog #: AP13247) is a branched, heterobifunctional PEG reagent of high purity (≥96%) with a molecular formula of C49H98N4O22 and a molecular weight of 1095.3 . This compound is designed for sophisticated, multi-step bioconjugation strategies in chemical biology and drug delivery research. It features a terminal azide group on one PEG10 arm, which can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) with alkyne-, DBCO-, or BCN-bearing molecules to form a stable triazole linkage . The second arm is terminated with a t-butyl ester-protected carboxylic acid. This protecting group is stable under basic and neutral conditions but can be cleanly removed under mild acidic conditions to reveal a free carboxylic acid, which can then be activated for subsequent conjugation with amine-containing molecules like proteins or peptides . The integrated PEG10 spacers significantly enhance the aqueous solubility of conjugated molecules, reduce steric hindrance for improved reaction efficiency, and provide flexibility and extended length to the final construct . This orthogonal reactivity makes it an invaluable tool for researchers developing complex bioconjugates, such as protein-polymer hybrids, antibody-drug conjugates (ADCs), and functionalized nanoparticles. The product is typically shipped within 24 hours and should be stored at -20°C. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C49H98N4O22

Molecular Weight

1095.3 g/mol

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3

InChI Key

PGNBLTSHWDBSEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Route

While direct literature detailing the exact synthetic route for this compound is limited, analogous PEG-azide and PEG-t-butyl ester syntheses provide a framework:

  • Synthesis of Azido-PEG10 Intermediate:

    • Starting from PEG10 diol, one hydroxyl group is converted into a good leaving group (e.g., tosylate or mesylate).
    • The leaving group is displaced by sodium azide (NaN3) to introduce the azide functionality.
    • Purification is typically done by chromatography and confirmed by NMR and HPLC.
  • Synthesis of PEG10-t-butyl Ester Intermediate:

    • PEG10 diacid or PEG10 carboxylic acid derivative is reacted with t-butanol in the presence of acid catalysts (e.g., sulfuric acid or DCC/DMAP coupling agents) to form the t-butyl ester protecting group.
    • The reaction conditions are controlled to avoid PEG chain degradation.
    • Purity and structure are confirmed by NMR and HPLC.
  • Coupling of Azido-PEG10 and PEG10-t-butyl Ester:

    • The azido-PEG10 amine or hydroxyl derivative is coupled with the PEG10-t-butyl ester carboxylic acid or activated ester (e.g., NHS ester) using standard amide bond-forming reactions.
    • Coupling reagents such as EDCI, HATU, or DCC may be employed under anhydrous conditions.
    • The reaction is monitored by TLC and purified by preparative HPLC.
    • Final product confirmation is by ^1H NMR, MALDI-TOF MS, and HPLC purity analysis.

Purification and Characterization

  • Purification Techniques:

    • High-performance liquid chromatography (HPLC) is the primary method for purification and purity assessment.
    • Size exclusion chromatography (SEC) may be used to separate PEG oligomers.
    • Dialysis or ultrafiltration can be employed to remove small molecule impurities.
  • Characterization Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and functional group integrity.
    • Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight.
    • Infrared spectroscopy (IR) can verify azide group presence.
    • Purity is routinely assessed by analytical HPLC, typically achieving >96% purity.

Data Table Summarizing Key Parameters

Parameter Value / Description Reference
Molecular Formula C49H98N4O22
Molecular Weight 1095.33 g/mol
Purity > 96% (by HPLC)
Functional Groups Azide (N3), t-butyl ester
PEG Chain Length 10 ethylene glycol units
Key Synthetic Steps Azide substitution, esterification, coupling
Characterization Techniques NMR, HPLC, MALDI-TOF MS, IR

Research Discoveries and Perspectives

Application-Driven Synthesis Optimization

Research in PEGylated compounds with azide and t-butyl ester functionalities emphasizes optimizing synthetic protocols to maximize yield and purity while minimizing side reactions such as PEG chain cyclization or degradation. Intramolecular cyclization during PEG functionalization can reduce product yield and complicate purification, thus reaction conditions such as temperature, solvent, and reagent stoichiometry are carefully controlled.

Click Chemistry and Bioconjugation Utility

The azide group on this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, widely used for bioconjugation and nanoparticle functionalization. The t-butyl ester can be selectively deprotected under acidic conditions to expose carboxyl groups for further conjugation to amines or alcohols, enhancing versatility.

Comparative Synthesis Approaches

Two main synthetic approaches are discussed in macromolecular chemistry literature:

  • Pseudo One-Step Synthesis: Sequential addition of monomers and reagents to build PEG derivatives stepwise, allowing better control over branching and functional group placement.
  • One-Step Synthesis: Mixing all reactants simultaneously, which may lead to increased side reactions and lower molecular weight products.

For this compound, a stepwise approach is preferred to ensure selective functionalization and high purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.

    Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.

Major Products:

    Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.

    Substituted Azides: The major products of substitution reactions are substituted azides.

Mechanism of Action

Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .

Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts N-(Azido-PEG10)-N-PEG10-t-butyl ester with structurally related PEG derivatives:

Compound Name Molecular Weight (g/mol) PEG Chain Length Functional Groups Key Applications Purity Reference ID
This compound 1095.3 PEG10 × 2 Azide, t-butyl ester PROTACs, bioconjugation ≥96%
Azido-PEG10-NHS ester 652.7 PEG10 Azide, NHS ester Rapid protein labeling ≥90%
N-(Azido-PEG1)-N-bis(PEG3-acid) HCl salt 487.0 PEG1 + PEG3 × 2 Azide, carboxylic acid (HCl salt) Small-molecule drug conjugation ≥98%
Amino-PEG8-t-butyl ester Not specified PEG8 Amine, t-butyl ester Stable amine-PEG conjugates Not specified
Bromoacetamido-PEG2-azide Not specified PEG2 Azide, bromoacetamide Thiol-reactive conjugation Not specified
Key Observations:
  • PEG Chain Length : The dual PEG10 chains in the target compound provide superior hydrophilicity and steric flexibility compared to shorter PEG derivatives (e.g., PEG1, PEG2, PEG8), which may limit solubility or spatial accommodation in complex molecular architectures .
  • Functional Groups :
    • Azide vs. Amine/Bromoacetamide : Azide groups enable click chemistry, whereas amines or bromoacetamides facilitate thiol- or carboxyl-specific reactions .
    • t-butyl ester vs. NHS ester : The t-butyl ester’s stability contrasts with the NHS ester’s reactivity, making the former suitable for prolonged storage and the latter ideal for rapid conjugation .

Physicochemical Properties

Solubility and Stability:
  • Hydrophilicity: The dual PEG10 chains in the target compound enhance aqueous solubility compared to mono-PEGylated analogs (e.g., Azido-PEG10-NHS ester) .
  • Ester Stability : The t-butyl ester resists hydrolysis under physiological conditions (pH 7.4, 37°C), whereas NHS esters degrade rapidly, requiring immediate use post-reconstitution .
Reactivity:
  • Click Chemistry Efficiency : The azide group in the target compound shows comparable reactivity to other azido-PEG derivatives (e.g., Bromoacetamido-PEG2-azide) but requires copper catalysts for cycloaddition, which may introduce cytotoxicity in cellular assays .

Research Findings and Limitations

  • Synthesis Challenges: The dual PEG10 structure requires precise purification to achieve ≥96% purity, whereas mono-PEGylated analogs (e.g., Azido-PEG10-NHS ester) are simpler to synthesize but less versatile .
  • Biological Compatibility: While PEG10 chains reduce immunogenicity, excessive PEGylation may hinder cellular uptake, a limitation observed in PEG24 derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(Azido-PEG10)-N-PEG10-t-butyl ester, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via stepwise PEGylation. First, PEG10 chains are functionalized with azide and t-butyl ester groups through nucleophilic substitution or esterification. For purity (>96%, as per commercial batches ), use size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted PEG precursors. Monitor reaction progress via FTIR (azide stretch at ~2100 cm⁻¹) and ¹H NMR (t-butyl protons at δ 1.2–1.4 ppm). Ensure anhydrous conditions to avoid hydrolysis of the t-butyl ester .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • MALDI-TOF MS to verify molecular weight (expected ~1095 Da ).
  • ¹³C NMR to resolve PEG backbone carbons (δ 60–75 ppm) and t-butyl ester carbonyl (δ 170–175 ppm).
  • HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts).
  • Click reactivity assays (e.g., CuAAC with alkyne probes) to confirm azide functionality .

Q. What are the primary applications of this compound in bioconjugation?

  • Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of biomolecules (e.g., proteins, antibodies). The t-butyl ester acts as a protecting group for carboxylic acids, which can be deprotected under acidic conditions (e.g., TFA) post-conjugation. Applications include:

  • PROTAC design : Dual PEG spacers balance solubility and steric accessibility for ternary complex formation .
  • Nanoparticle functionalization : PEG10 chains reduce immunogenicity while azides allow modular payload attachment .

Advanced Research Questions

Q. How does PEG chain length (e.g., PEG10 vs. PEG24) impact conjugation efficiency in PROTACs?

  • Methodological Answer : Systematic studies comparing PEG10 (this compound) with longer PEGs (e.g., PEG24 ) reveal:

  • Solubility : Longer PEGs enhance aqueous solubility but may reduce cell permeability.
  • Steric effects : Shorter PEG10 linkers minimize interference in target protein-E3 ligase interactions.
  • Experimental design : Use SPR or ITC to measure binding kinetics of PROTACs with varying PEG lengths. Optimize using ternary complex assays (e.g., AlphaScreen) .

Q. How should researchers address contradictory data in azide stability during long-term storage?

  • Methodological Answer : Azides can degrade via UV exposure or hydrolysis. Mitigation strategies:

  • Storage : -20°C, desiccated, under argon.
  • Stability assays : Periodically test azide reactivity via CuAAC with a fluorescent alkyne (e.g., DBCO-Cy5).
  • Data reconciliation : If degradation is observed (e.g., reduced conjugation efficiency), cross-validate with ¹H NMR (loss of azide-related peaks) and adjust storage protocols .

Q. What experimental controls are critical when analyzing t-butyl ester deprotection efficiency?

  • Methodological Answer :

  • Acid sensitivity : Use TFA (10–50% v/v) in DCM for 1–2 hours. Monitor deprotection via LC-MS (loss of t-butyl group: ΔMW = -56 Da).
  • Negative controls : Incubate compound in neutral aqueous buffer to confirm deprotection is acid-dependent.
  • Side reactions : Check for PEG chain hydrolysis (e.g., SEC for reduced molecular weight) and adjust reaction time/temperature .

Q. How can researchers resolve discrepancies in PROTAC activity linked to PEG spacer heterogeneity?

  • Methodological Answer : Batch-to-batch PEG polydispersity (Đ = 1.01–1.05) can alter PROTAC efficacy. Solutions:

  • Purification : Use preparative HPLC to isolate narrow PEG fractions.
  • Structure-activity relationship (SAR) : Compare PROTACs synthesized with monodisperse vs. polydisperse PEG linkers in cellular degradation assays (e.g., Western blot for target protein levels) .

Key Methodological Recommendations

  • Click Chemistry Optimization : Use 1 mM CuSO₄, 2 mM sodium ascorbate, and 0.1 mM TBTA ligand in PBS (pH 7.4) for CuAAC .
  • Deprotection Protocol : 30% TFA in DCM, 2 hours, room temperature .
  • Analytical Cross-Validation : Combine SEC, MALDI-TOF, and NMR to resolve PEG-related ambiguities .

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